![molecular formula C13H13N3O2S B3017199 N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898421-18-6](/img/structure/B3017199.png)
N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic precursors such as benzoic acid or its derivatives. For instance, one study describes the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which were obtained by stepwise conversion of benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . This suggests that the synthesis of "N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide" could follow a similar pathway, with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using various spectroscopic methods and quantum chemical calculations. For example, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing a folded conformation about the methylene carbon atom of the thioacetamide bridge . Such studies provide insights into the conformational preferences and potential intramolecular interactions, such as hydrogen bonding, which can influence the biological activity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through computational methods, such as density functional theory (DFT). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity of a molecule. A small HOMO-LUMO gap suggests a higher chemical reactivity, which is essential for the interaction with biological targets . Additionally, the reactivity of the pyrimidine ring has been utilized in various chemical transformations, such as intramolecular cyclization reactions to synthesize pyridin-2(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been characterized using spectroscopic techniques like FT-IR and FT-Raman, as well as through computational methods. The vibrational spectra provide information about the functional groups present and their interactions . The presence of electronegative substituents, such as fluorine or chlorine, can influence the geometry and electronic properties of the molecule . Additionally, the drug-likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been predicted to assess the potential of these molecules as drug candidates .
Scientific Research Applications
Crystallographic Analysis
Studies have elucidated the crystal structures of related compounds, revealing insights into their molecular conformations. For instance, research on the crystal structures of similar compounds demonstrates folded conformations about the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).
Antitumor Activity
Research into the antitumor potential of derivatives has shown promising results. Compounds with the thieno[2,3-d]pyrimidine scaffold, for instance, have displayed potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of new derivatives. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).
Quantum Chemical Insight and Molecular Docking
Quantum chemical analysis and molecular docking studies have provided insight into the molecular structure, interactions, and potential antiviral activity against SARS-CoV-2 of similar compounds. These studies highlight the pharmacokinetic properties and suggest potential therapeutic applications (Mary et al., 2020).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel derivatives with potential pharmacological applications. These studies aim to explore the chemical space around the core scaffold to identify compounds with enhanced activity or improved pharmacokinetic profiles (Gangjee et al., 2008).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-3-2-4-10(7-9)15-11(17)8-19-12-5-6-14-13(18)16-12/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSPCNPEVJILAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.